5-(2-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole
Overview
Description
The compound “5-(2-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 2-chlorophenyl group at the 5-position and a [(4-chlorophenyl)sulfanyl]methyl group at the 3-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, followed by substitution with the appropriate phenyl groups. The chlorophenyl groups could potentially be introduced using a suitable chlorination reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, along with the bulky phenyl groups. The chloro substituents on the phenyl rings would likely influence the electronic properties of the molecule .Chemical Reactions Analysis
As an organic compound containing an isoxazole ring, this molecule could potentially undergo a variety of chemical reactions. The presence of the chloro substituents might make the phenyl rings more susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole ring and the chlorophenyl groups could potentially affect its solubility, melting point, boiling point, and other physical and chemical properties .Scientific Research Applications
Synthesis and Pharmacological Evaluation
The chemical framework of isoxazole derivatives, including 5-(2-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole, has been extensively studied for their pharmacological potential. Research has focused on synthesizing various derivatives and evaluating their antibacterial and anti-enzymatic activities. For example, studies have shown that certain derivatives exhibit significant antibacterial properties against both gram-negative and gram-positive bacteria, as well as moderate inhibitory effects on enzymes like α-chymotrypsin (Siddiqui et al., 2014).
Docking Studies and Molecular Structure
Molecular docking studies have been conducted to understand the interaction of isoxazole derivatives within the active sites of various enzymes. Such studies aid in understanding the orientation and interaction of these molecules, which can be crucial for their pharmacological applications. For instance, docking studies involving tetrazole derivatives of isoxazole have helped in understanding their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Synthesis and Biological Activity
The process of synthesizing isoxazole derivatives and evaluating their biological activity has been a key area of research. These studies often include assessing the antimicrobial and antitubercular activities of the synthesized compounds. For example, research on 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles has shown promising antitubercular and antimicrobial properties (Popat et al., 2004).
Antibacterial, Hemolytic, and Thrombolytic Activity
Recent research has also focused on evaluating the antibacterial, hemolytic, and thrombolytic activities of isoxazole derivatives. These studies are critical for understanding the potential therapeutic applications of these compounds in treating various diseases, including cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Photochemical Decomposition Studies
Understanding the photochemical behavior of isoxazole derivatives, including their decomposition under various conditions, is crucial for their application in scientific research. This knowledge can be critical for determining the stability and storage conditions of these compounds (Zhou & Moore, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c17-11-5-7-13(8-6-11)21-10-12-9-16(20-19-12)14-3-1-2-4-15(14)18/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHBPQCKRSQDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CSC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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